

Physicochemical Profile & Technical Guide: 3-(2-Methyl-indol-1-yl)-propionic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	3-(2-Methyl-indol-1-yl)-propionic acid
CAS No.:	42951-33-7
Cat. No.:	B183741

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Executive Summary

3-(2-Methyl-indol-1-yl)-propionic acid (CAS: 42951-33-7) is a functionalized indole derivative characterized by a propionic acid moiety attached to the indole nitrogen (

-1 position).^[1] Unlike its isomer, indole-3-propionic acid (a tryptophan metabolite), this compound features a sterically significant methyl group at the C-2 position and an

-linked carboxylic tail. It serves as a critical intermediate in the synthesis of bioactive alkaloids, fluorescent probes, and polymer precursors. Its high melting point (135°C) and specific solubility profile dictate precise handling protocols for synthesis and purification.

Chemical Identity & Molecular Architecture

Parameter	Specification
Chemical Name	3-(2-Methyl-indol-1-yl)-propanoic acid
CAS Number	42951-33-7
Molecular Formula	
Molecular Weight	203.24 g/mol
SMILES	<chem>CC1=CC2=CC=CC=C2N1CCC(=O)O</chem>
InChI Key	OJDOEXJZNZKRBK-UHFFFAOYSA-N
MDL Number	MFCD06589832

Structural Commentary

The molecule consists of a hydrophobic 2-methylindole core fused to a hydrophilic propionic acid tail.^[2]

- The Indole Core: The 2-methyl group provides steric bulk, preventing reactions at the C-2 position and influencing the conformation of the -substituent.
- The Propionic Tail: Attached at -1, this flexible linker terminates in a carboxylic acid, providing a handle for conjugation (e.g., amide coupling) or solubility modulation (pH-dependent ionization).

Physicochemical Properties^{[3][5][6][7][8]}

Solid-State Properties

- Melting Point: 135°C (Experimental). The relatively high melting point compared to simple esters suggests strong intermolecular hydrogen bonding between the carboxylic acid dimers in the crystal lattice.
- Appearance: Typically a pale yellow to tan crystalline powder. Oxidation of the indole ring upon prolonged air exposure can darken the color.

- Boiling Point: 210–230°C at 2 Torr.[3] High vacuum is required for distillation to prevent thermal decarboxylation.

Solution Properties

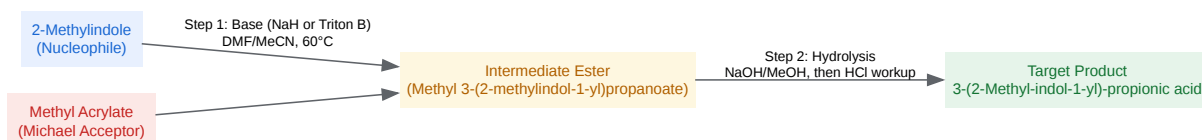
- Solubility Profile:
 - Water: Low (< 1 mg/mL at pH 2-5). The hydrophobic indole core dominates the solvation energy.
 - Alkaline Water (pH > 8): Soluble. Deprotonation of the carboxylic acid () forms a salt, significantly enhancing aqueous solubility.
 - Organic Solvents: Highly soluble in DMSO, DMF, Methanol, and Ethanol. Moderately soluble in Dichloromethane and Ethyl Acetate.
- Acidity (pKa): Estimated at 4.8 ± 0.2 (typical for aliphatic carboxylic acids). This value is critical for extraction protocols; the molecule is neutral and organic-soluble below pH 4, and anionic/water-soluble above pH 6.

Synthesis & Manufacturing Logic

The most robust synthetic route avoids direct alkylation with 3-bromopropionic acid (which can suffer from elimination side reactions) and instead utilizes a Michael Addition followed by hydrolysis. This ensures regioselectivity at the

-1 position due to the higher nucleophilicity of the indole nitrogen anion compared to C-3.

Synthetic Pathway Visualization



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Figure 1: Preferred synthetic route via Michael Addition to ensure N-1 regioselectivity.

Mechanistic Insight[6][9]

- Step 1 (Michael Addition): The base deprotonates the indole N-H (). The resulting anion attacks the α -carbon of methyl acrylate. The 2-methyl group sterically hinders the C-3 position, further directing substitution to C-1.
- Step 2 (Hydrolysis): Saponification of the methyl ester proceeds rapidly. Acidification carefully precipitates the free acid product.

Analytical Characterization

To validate the identity of the compound, the following spectral features must be observed.

Nuclear Magnetic Resonance (NMR)[3][6][10][11][12]

- NMR (400 MHz, DMSO- d_6):
 - 12.1 ppm (bs, 1H): Carboxylic acid proton (). Disappears on shake.
 - 7.4 – 6.9 ppm (m, 4H): Indole aromatic ring protons.
 - 6.2 ppm (s, 1H): C-3 Proton. Crucial: If this is a doublet or missing, the substitution may have occurred at C-3.
 - 4.35 ppm (t, 2H): . Deshielded by the nitrogen.
 - 2.65 ppm (t, 2H):

- 2.38 ppm (s, 3H):

. Distinct singlet.

Mass Spectrometry (MS)

- Mode: ESI+ or EI.

- Molecular Ion:

- Fragmentation: Loss of the propionic acid side chain (, 2-methylindole fragment) is a common diagnostic peak.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility vs. pH

Use this protocol to determine the optimal buffer system for biological assays.

- Preparation: Weigh 5 mg of compound into three separate 2 mL vials.
- Solvent Addition:
 - Vial A: Add 1.0 mL 0.1 M HCl (pH ~1).
 - Vial B: Add 1.0 mL Phosphate Buffer (pH 7.4).
 - Vial C: Add 1.0 mL 0.1 M NaOH (pH ~13).
- Equilibration: Vortex for 2 minutes, then sonicate for 10 minutes at 25°C.
- Observation & Analysis:
 - Vial A: Suspension expected (Protonated form, insoluble).
 - Vial B: Partial/Full dissolution (Ionized form).

- Vial C: Clear solution (Fully deprotonated salt).
- Quantification: Filter supernatants (0.22 µm PTFE) and analyze via HPLC-UV (280 nm) against a standard curve prepared in DMSO.

Protocol 2: Purity Assessment via HPLC

Standard method for quality control.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm (Indole absorption max).
- Retention Time: Expect elution around 8-10 minutes (moderate hydrophobicity).

Handling & Safety

Safety Data Summary (SDS)

- GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).
- Signal Word: Warning.
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Handling Precautions

- Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Indoles are light-sensitive; use amber vials to prevent photo-oxidation (pinking/browning).
- PPE: Nitrile gloves and safety glasses are mandatory. Avoid inhalation of dust.

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